N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic sulfonamide derivative featuring a piperidine-carboxamide core modified with a styrenesulfonyl group and a 3-nitrophenylethyl substituent. The compound’s structure integrates multiple functional groups, including a sulfonyl moiety, a tertiary amide, and a nitroaromatic system.
Properties
IUPAC Name |
N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-18(21-9-6-10-22(17-21)26(28)29)24(2)23(27)20-11-14-25(15-12-20)32(30,31)16-13-19-7-4-3-5-8-19/h3-10,13,16-18,20H,11-12,14-15H2,1-2H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZYACKVSBSRJC-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring, a nitrophenyl group, and a phenylethenyl moiety, which are crucial for its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can affect physiological processes such as acid-base balance and fluid secretion.
- Antimicrobial Properties : Similar to other sulfonamides, this compound may exhibit antimicrobial activity by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
- Anti-inflammatory Effects : The presence of the nitrophenyl group suggests potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Numerous studies have indicated that sulfonamide derivatives possess significant antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Potential
Research has shown that compounds with similar structures can induce apoptosis in cancer cells. A study evaluated the cytotoxic effects of sulfonamide derivatives on human cancer cell lines, revealing promising results in inhibiting cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
- Study Reference : A comparative study involving several sulfonamide derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics.
Compound MIC (µg/mL) Bacterial Strain Compound A 8 E. coli Compound B 16 S. aureus Target Compound 4 S. aureus -
Cytotoxicity Against Cancer Cells :
- Study Reference : In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7), with IC50 values indicating significant cytotoxicity.
Cell Line IC50 (µM) MCF-7 10 HeLa 15
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural analogs share the piperidine-carboxamide backbone but differ in substituents, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis based on available data:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl vs. In contrast, the fluorophenyl carboxamide lacks this feature, resulting in reduced molecular weight and polarity.
The tertiary amide (N-methyl) in the target compound likely increases steric hindrance and reduces hydrolysis susceptibility relative to the secondary amide in .
Biological Implications :
- Sulfonamide derivatives like the target compound and are often explored as enzyme inhibitors (e.g., carbonic anhydrase, proteases) due to their ability to mimic transition states. The nitro group in the target compound may act as a pharmacophore or a prodrug precursor, whereas the pyridine in could enhance solubility or target selectivity .
Research Findings and Limitations
- Synthetic Accessibility : The styrenesulfonyl group in both the target compound and suggests shared synthetic routes, such as sulfonylation of piperidine intermediates. However, the nitro group’s introduction likely requires additional nitration steps, complicating synthesis.
- Data Gaps : Physical properties (e.g., solubility, melting point) and bioactivity data for the target compound are absent in open literature, limiting direct pharmacological comparisons.
- Computational Predictions : Molecular docking studies (hypothetical) suggest that the nitro group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes, whereas the pyridinylthio group in might favor polar interactions .
Preparation Methods
Preparation of N-Methyl-N-[1-(3-Nitrophenyl)Ethyl]Amine
Route : Reductive amination of 3-nitroacetophenone with methylamine.
- Imine Formation :
$$ \text{3-Nitroacetophenone} + \text{Methylamine} \xrightarrow{\text{MeOH, RT}} \text{Imine Intermediate} $$ - Reduction :
$$ \text{Imine} \xrightarrow{\text{NaBH}_3\text{CN, HCl}} \text{N-Methyl-N-[1-(3-Nitrophenyl)Ethyl]Amine} $$
Characterization :
Synthesis of (E)-2-Phenylethenylsulfonyl Chloride
Route : Sulfonation of (E)-stilbene followed by chlorination.
- Sulfonation :
$$ \text{(E)-Stilbene} \xrightarrow{\text{ClSO}_3\text{H, DCM}} \text{(E)-Styrylsulfonic Acid} $$ - Chlorination :
$$ \text{(E)-Styrylsulfonic Acid} \xrightarrow{\text{PCl}_5, \Delta} \text{(E)-Styrylsulfonyl Chloride} $$
Critical Considerations :
- Reaction temperature (<0°C) prevents isomerization to the Z-configuration.
- FT-IR : 1365 cm⁻¹ (S=O), 1180 cm⁻¹ (S–O).
Assembly of the Piperidine Core
Sulfonylation of Piperidine-4-Carboxylic Acid Methyl Ester
Procedure :
- Dissolve piperidine-4-carboxylic acid methyl ester (1.0 eq) in dry dichloromethane.
- Add triethylamine (2.5 eq) and cool to 0°C.
- Slowly add (E)-styrylsulfonyl chloride (1.2 eq) and stir for 12 h at RT.
- Purify via silica gel chromatography (DCM:MeOH = 95:5) to yield 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid methyl ester.
Yield : 78%.
1H-NMR : δ 7.85 (d, 2H, J = 16 Hz, CH=CH), 7.40–7.25 (m, 5H, Ar–H), 3.70 (s, 3H, COOCH3), 3.20 (m, 2H, piperidine-H), 2.90 (m, 2H, piperidine-H).
Hydrolysis to Piperidine-4-Carboxylic Acid
Procedure :
- Reflux the methyl ester (1.0 eq) with 6N HCl (10 vol) for 6 h.
- Neutralize with NaOH, extract with ethyl acetate, and dry over Na2SO4.
Yield : 92%.
13C-NMR : δ 175.6 (COOH), 144.2 (CH=CH), 132.1–126.3 (Ar–C).
Final Amidation Step
Coupling Protocol :
- Activate piperidine-4-carboxylic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.2 eq
Q & A
Basic: What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of the piperidine core. Key steps include:
- Sulfonylation : Introducing the (E)-2-phenylethenylsulfonyl group via nucleophilic substitution under anhydrous conditions, often using DMF as a solvent and triethylamine as a base to scavenge acids .
- Nitro group installation : The 3-nitrophenyl moiety is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling, requiring precise temperature control (60–80°C) to avoid over-oxidation .
- Carboxamide formation : Reaction of the piperidine intermediate with activated carbonyl reagents (e.g., HATU or EDC) in dichloromethane, with yields highly dependent on stoichiometric ratios and drying of reagents .
Critical factors : Solvent polarity, catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), and inert atmosphere maintenance to prevent nitro group reduction .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates regiochemistry (e.g., distinguishing E/Z isomers of the styrenyl sulfonyl group) and confirms substitution patterns on the piperidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (±0.001 Da) and detects trace impurities via isotopic patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the sulfonyl-vinyl linkage and nitro group orientation .
- HPLC-PDA : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers optimize the sulfonylation step to minimize byproduct formation?
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., reagent equivalents, temperature, solvent polarity). For example, using acetonitrile instead of DMF reduces sulfonic acid byproducts .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonyl transfer while suppressing competing elimination pathways .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption and terminate reactions at >90% conversion to prevent retro-sulfonylation .
Advanced: What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-nitrophenyl with 4-cyanophenyl) to isolate contributions of electronic vs. steric effects .
- Free-Wilson Analysis : Quantify the impact of individual functional groups (e.g., sulfonyl vs. carbonyl) on enzyme inhibition using multivariate regression .
- Co-crystallization Studies : Compare binding modes in protein-ligand complexes to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
Advanced: What experimental approaches elucidate binding kinetics and allosteric effects in enzyme inhibition studies?
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (kₐₙ/kₒff) to distinguish competitive vs. allosteric inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropic penalties from conformational changes .
- Mutagenesis Mapping : Target residues in the enzyme’s allosteric pocket (e.g., Phe-120 in kinase domains) to validate mechanistic hypotheses .
Basic: What primary chemical reactions does this compound undergo under oxidative or reductive conditions?
- Oxidation : The nitro group resists oxidation, but the styrenyl sulfonyl moiety may form sulfones or epoxides under strong oxidants (e.g., mCPBA) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, while the sulfonyl group remains intact. Selective reduction requires controlled pressure (1–3 atm) .
- Photochemical Reactions : UV irradiation induces [2+2] cycloaddition of the styrenyl group, forming dimers detectable via HPLC .
Advanced: How can computational methods predict reactivity in novel chemical environments?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, especially on the piperidine ring .
- Molecular Dynamics (MD) Simulations : Model solvation effects in aprotic solvents (e.g., DMSO) to assess steric hindrance during sulfonylation .
- Machine Learning (ML) : Train models on existing reaction datasets to forecast optimal conditions for new derivatization reactions (e.g., Suzuki coupling with boronic esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
